(4-Chloro-3-methylphenyl)phosphonic acid

Description

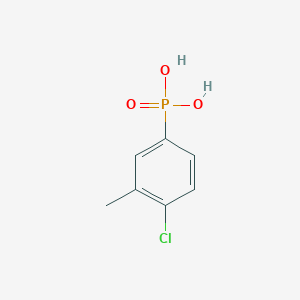

(4-Chloro-3-methylphenyl)phosphonic acid is an organophosphonic acid derivative with the molecular formula C₇H₇ClO₃P (monoisotopic mass: 524.0325 g/mol) . It features a phosphonic acid group (-PO₃H₂) attached to a 4-chloro-3-methylphenyl moiety.

For example, describes unexpected dichlorinated intermediates during phosphonic dichloride synthesis, suggesting that similar halogenation steps may occur in the formation of aryl phosphonic acids .

Properties

CAS No. |

1707-05-7 |

|---|---|

Molecular Formula |

C7H8ClO3P |

Molecular Weight |

206.56 g/mol |

IUPAC Name |

(4-chloro-3-methylphenyl)phosphonic acid |

InChI |

InChI=1S/C7H8ClO3P/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) |

InChI Key |

ZVIGMBIZQAGYOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)P(=O)(O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl)phosphonic acid typically involves the reaction of 4-chloro-3-methylphenol with phosphorus trichloride (PCl3) in the presence of a base. The reaction proceeds through the formation of an intermediate phosphonate ester, which is subsequently hydrolyzed to yield the phosphonic acid. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives with various functional groups.

Reduction: Phosphine derivatives.

Substitution: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

(4-Chloro-3-methylphenyl)phosphonic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl)phosphonic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physical Properties

Key Observations :

- Substituent Effects : The 4-chloro-3-methylphenyl group enhances lipophilicity compared to alkyl-substituted phosphonic acids (e.g., 2-chloroethylphosphonic acid), reducing water solubility but improving membrane permeability .

- Electronic Effects: The chloro group increases acidity slightly compared to non-halogenated analogues (e.g., methylphenylphosphonic acid), as seen in lower pKa values .

Chemical Behavior and Reactivity

- Aggregation Tendency: Non-chiral phosphonic acids (e.g., unsubstituted phenylphosphonic acid) aggregate at concentrations >0.027 M . The bulky 4-chloro-3-methylphenyl group in the target compound likely reduces aggregation, enhancing monomeric reactivity in catalytic applications.

- Chelation Potential: Unlike hydroxyethylidene diphosphonic acid (HEDP) (a bisphosphonate with Fe²⁺ chelation ability), the mono-phosphonic acid group in the target compound limits its metal-binding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.